(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that integrates the structural motifs of indole, sulfonyl, phenyl, and piperazine
Mechanism of Action
Target of Action
The compound “(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone” is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which are part of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known activities of indole derivatives, it can be hypothesized that the compound may have anti-inflammatory effects , among others. For instance, it may reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:
Formation of Indolin-1-ylsulfonyl Chloride: This step involves the reaction of indoline with chlorosulfonic acid to produce indolin-1-ylsulfonyl chloride.
Coupling with Phenylpiperazine: The indolin-1-ylsulfonyl chloride is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.
Reduced Sulfides: Compounds where the sulfonyl group is reduced to a sulfide.
Substituted Phenyl Derivatives: Various halogenated or alkylated phenyl derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antiviral Agents: Indole derivatives have shown significant antiviral activity.
Anticancer Agents: The compound’s structure suggests potential as an anticancer agent due to the presence of bioactive indole and piperazine moieties.
Industry:
Pharmaceuticals: Used in the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Indole Derivatives: Compounds like indomethacin and sumatriptan, which also contain the indole moiety and exhibit significant biological activity.
Piperazine Derivatives: Compounds such as fluphenazine and trifluoperazine, known for their neuropharmacological effects.
Uniqueness:
Structural Complexity: The combination of indole, sulfonyl, phenyl, and piperazine groups in a single molecule is relatively unique, providing a diverse range of potential interactions and activities.
Versatility: Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-25(27-18-16-26(17-19-27)22-7-2-1-3-8-22)21-10-12-23(13-11-21)32(30,31)28-15-14-20-6-4-5-9-24(20)28/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLHEAGBJMNIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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